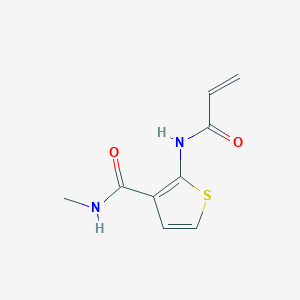
N-(isoxazol-4-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole is an important class of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
Isoxazoles can be synthesized through various methods. One of the main ones is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
Isoxazoles are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring capable of cleavage, allowing one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole compounds can vary widely depending on the specific compound and its substituents .Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
Compounds structurally related to N-(isoxazol-4-yl)-9H-xanthene-9-carboxamide have been explored for their therapeutic potential in treating various diseases:
MMP-12 Inhibition and COPD Treatment : Amino-substituted xanthene derivatives have shown potential in treating metalloprotease mediated conditions such as COPD (Chronic Obstructive Pulmonary Disorder) by inhibiting MMP-12, highlighting their therapeutic relevance in respiratory diseases (Norman, 2009).
GPIIb/IIIa Antagonists for Cardiovascular Diseases : Isoxazoline derivatives have been investigated for their role as GPIIb/IIIa antagonists, offering insights into the development of potent antiplatelet agents, which could have significant implications for treating cardiovascular diseases (Xue et al., 1997).
Antitumor Activity : Various xanthene derivatives have been evaluated for their antitumor activities, demonstrating the critical role of structural modifications in enhancing their efficacy against different cancer cell lines. For example, the study of N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives provided valuable insights into designing novel inhibitors of xanthine oxidase and tyrosinase, important targets in cancer therapy (Bandgar et al., 2012).
Material Science and Polymer Chemistry
The incorporation of xanthene units into polymers has been explored to enhance the materials' properties:
- Enhancement of Electrochromic Performance : Aromatic polyamides containing (carbazol-9-yl)triphenylamine units have been synthesized, demonstrating improved solubility, thermal stability, and electrochromic performance. This research suggests the potential of these materials in developing advanced electrochromic devices (Wang & Hsiao, 2014).
Organic Chemistry and Catalysis
The study of this compound related compounds extends into organic synthesis and catalysis:
- Catalysis and Organic Synthesis : Bimetallic composite catalysts utilizing isoxazole derivatives have shown high activity in Suzuki reactions in aqueous media, enabling the efficient synthesis of heterobiaryls containing furyl and thienyl rings. This work highlights the role of such compounds in facilitating greener synthetic pathways (Bumagin et al., 2019).
Mechanism of Action
The mechanism of action of isoxazole compounds can vary depending on the specific compound and its biological activity. For example, some isoxazole compounds can modulate glutamatergic neurotransmission through ionotropic glutamate N-methyl-D-aspartate (NMDA) or 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors .
Safety and Hazards
Future Directions
Isoxazole compounds continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely continue to explore new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-17(19-11-9-18-21-10-11)16-12-5-1-3-7-14(12)22-15-8-4-2-6-13(15)16/h1-10,16H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLMIXDWRHDGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CON=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2696208.png)
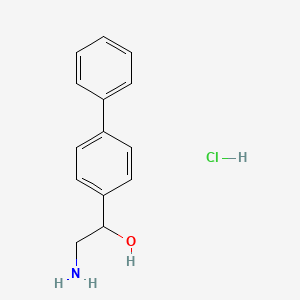
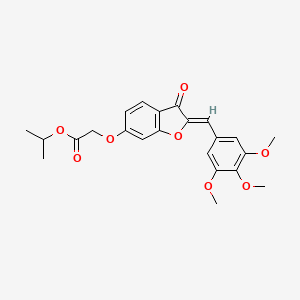
![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B2696212.png)
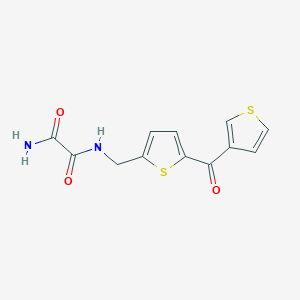
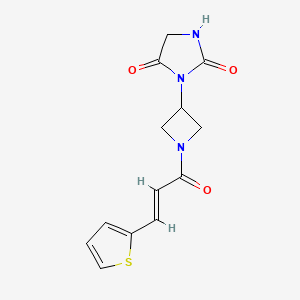
![1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}ethyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2696216.png)


![N-(2-methoxyethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2696222.png)
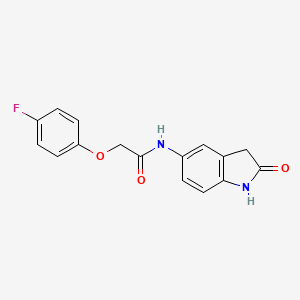
carboxamide](/img/structure/B2696225.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2696226.png)
